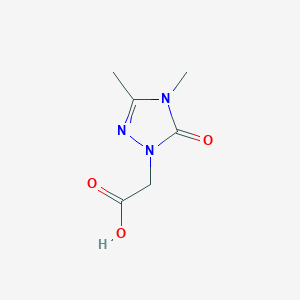

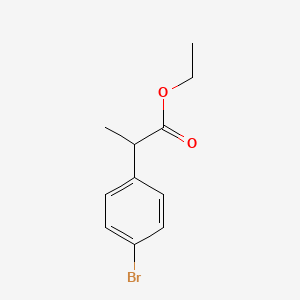

![molecular formula C15H15ClN6O3 B3018538 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide CAS No. 872590-68-6](/img/structure/B3018538.png)

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives synthesized for potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with chlorophenyl, pyrimidinyl, and acetamide groups have been synthesized and studied for their potential as anticancer agents and enzyme inhibitors.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with different electrophilic building blocks. For instance, 2-chloro-N-phenylacetamide has been used as a building block for the formation of thiazolo[3,2-a]pyrimidinone products, with the elimination of aniline as a by-product . Another related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through a condensation reaction followed by chlorination and further condensation steps . These methods may provide insights into the possible synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques, including single crystal X-ray data , and density functional theory (DFT) calculations have been used to compare optimized geometric bond lengths and angles with X-ray diffraction values . These techniques are crucial for confirming the molecular structure of complex organic compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include condensation, chlorination, and the use of electrophilic building blocks that facilitate the formation of the desired acetamide derivatives. The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the heterocyclic components .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are typically characterized using spectroscopic methods like LCMS, IR, and NMR . These properties are important for understanding the behavior of the compounds in biological systems and for optimizing their synthesis and storage conditions.

Biological Activity

Several of the related compounds have been screened for biological activities, such as anticancer properties and enzyme inhibition. For example, certain acetamide derivatives have shown cytotoxicity against various cancer cell lines , and others have been found to be active against enzymes like acetylcholinesterase . These studies suggest that the compound may also possess interesting biological activities worth investigating.

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer properties of compounds with structural similarities to the one . For instance, Al-Sanea et al. (2020) investigated the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. These compounds demonstrated anticancer activity against various cancer cell lines, highlighting the potential of pyrimidine derivatives as anticancer agents (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings suggest the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Agents

The synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material were explored by Hossan et al. (2012). These compounds exhibited good antibacterial and antifungal activities, suggesting the potential of such derivatives as antimicrobial agents (Hossan et al., 2012).

properties

IUPAC Name |

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6O3/c1-25-7-6-17-12(23)8-21-9-18-14-13(15(21)24)19-20-22(14)11-4-2-10(16)3-5-11/h2-5,9H,6-8H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUAHFJIJFGAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)

![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)

![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3018465.png)

![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)